molecular formula C10H14BrN3 B1415228 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine CAS No. 1872936-37-2

1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Cat. No.: B1415228
CAS No.: 1872936-37-2
M. Wt: 256.14 g/mol
InChI Key: IOOVTIQLGUZQRC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. The molecular formula has been established as C₁₀H₁₄BrN₃, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, one bromine atom, and three nitrogen atoms. The molecular weight has been determined to be 256.14 daltons, which corresponds precisely with the theoretical mass calculated from the molecular formula.

The structural representation using Simplified Molecular Input Line Entry System notation provides the formula NC₁CN(CC₂=NC(Br)=CC=C₂)CC₁, which clearly delineates the connectivity pattern within the molecule. This notation reveals the specific arrangement where the pyrrolidine ring bears an amino group at the 3-position, while the nitrogen atom at the 1-position connects to a methylene bridge that links to the 2-position of the brominated pyridine ring. The Chemical Abstracts Service registry number for this compound has been assigned as 1872936-37-2, providing a unique identifier for chemical databases and regulatory purposes.

The compound exists in a specific stereochemical configuration, with the pyrrolidine ring adopting a puckered conformation typical of five-membered saturated rings. The presence of the amino group introduces a chiral center at the 3-position of the pyrrolidine ring, leading to the possibility of two enantiomeric forms. The spatial arrangement of functional groups within the molecule creates distinct regions of electron density, with the pyridine nitrogen providing Lewis basic character while the primary amine group offers both nucleophilic and basic properties.

Property Value Reference
IUPAC Name This compound
Molecular Formula C₁₀H₁₄BrN₃
Molecular Weight 256.14 g/mol
CAS Registry Number 1872936-37-2
SMILES Notation NC₁CN(CC₂=NC(Br)=CC=C₂)CC₁

Crystallographic and Stereochemical Features

The crystallographic analysis of this compound reveals distinctive structural features that influence its physical and chemical properties. The compound adopts a three-dimensional arrangement where the pyrrolidine ring exhibits the characteristic envelope conformation common to five-membered saturated rings. The puckering parameters and ring geometry have been studied using computational methods and experimental crystallographic techniques, providing insights into the preferred conformational states of the molecule.

The bromopyridine moiety maintains planarity typical of aromatic systems, with the bromine atom positioned at the 6-position creating significant steric influence on the adjacent regions of the molecule. The carbon-bromine bond length follows standard values observed in aromatic halides, while the pyridine ring dimensions conform to established parameters for substituted pyridine derivatives. The methylene bridge connecting the pyridine and pyrrolidine systems provides conformational flexibility, allowing rotation around the carbon-carbon and carbon-nitrogen bonds.

Stereochemical considerations reveal that the compound contains a chiral center at the 3-position of the pyrrolidine ring where the amino group is attached. This chirality leads to the existence of two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The spatial arrangement of substituents around this chiral center significantly influences the compound's biological activity and pharmacological properties. Related compounds in the literature, such as (R)-1-((6-Bromopyridin-3-yl)methyl)pyrrolidin-3-amine hydrochloride, demonstrate the importance of stereochemical control in synthetic preparation.

The intermolecular interactions within the crystal lattice involve hydrogen bonding patterns established by the amino group and the pyridine nitrogen atom. These interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility characteristics. The bromine atom participates in halogen bonding interactions, which can significantly affect the packing arrangement and crystal structure stability.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, X-ray Diffraction, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule. The pyrrolidine ring protons appear as complex multipiples in the aliphatic region, with the protons adjacent to the nitrogen atoms showing typical downfield shifts due to the deshielding effect of the electronegative nitrogen atoms.

The aromatic region of the proton spectrum displays signals from the bromopyridine moiety, with the remaining three aromatic protons showing distinct coupling patterns characteristic of the 1,2,6-trisubstituted pyridine system. The methylene bridge protons appear as a singlet or complex multipiple, depending on the coupling with adjacent nitrogen atoms and any conformational effects that may influence the magnetic environment. The amino group protons typically exhibit broad signals that may exchange with deuterated solvents, confirming the presence of the primary amine functionality.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms of the bromopyridine ring exhibit characteristic chemical shifts in the aromatic region, with the carbon bearing the bromine substituent showing typical downfield displacement. The pyrrolidine ring carbons appear in the aliphatic region, with the carbon bearing the amino group displaying a distinctive chemical shift pattern. The methylene bridge carbon connecting the two ring systems shows intermediate chemical shift values reflecting its unique electronic environment.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 256, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the amino group, cleavage of the methylene bridge, and formation of characteristic pyrrolidine and bromopyridine fragment ions. These fragmentation pathways follow established patterns for similar heterocyclic compounds and provide diagnostic information for structural confirmation.

X-ray diffraction techniques, when applicable to crystalline samples, provide precise three-dimensional structural information including bond lengths, bond angles, and conformational parameters. The diffraction data reveals the exact spatial arrangement of atoms within the molecule and confirms stereochemical assignments. Single crystal X-ray diffraction studies of related compounds demonstrate the utility of this technique for complete structural characterization.

Advanced two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural information through determination of connectivity patterns and spatial relationships between different parts of the molecule. These techniques are particularly valuable for confirming the regiochemistry of substitution and the connectivity between the pyrrolidine and bromopyridine components.

Spectroscopic Technique Key Observations Diagnostic Features
¹H Nuclear Magnetic Resonance Aromatic signals from bromopyridine; complex pyrrolidine multipiples Characteristic coupling patterns; amino group signals
¹³C Nuclear Magnetic Resonance Distinct aromatic and aliphatic carbon signals Carbon bearing bromine; methylene bridge carbon
Mass Spectrometry Molecular ion at m/z 256 Fragmentation patterns characteristic of structure
X-ray Diffraction Three-dimensional structure determination Bond lengths, angles, conformational parameters

Properties

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-10-3-1-2-9(13-10)7-14-5-4-8(12)6-14/h1-3,8H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOVTIQLGUZQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Using Sodium Triacetoxyborohydride

One of the most efficient and commonly used methods for preparing this compound involves reductive amination with sodium triacetoxyborohydride (NaHB(OAc)_3) as the reducing agent in an organic solvent such as dichloromethane (DCM).

  • Reaction Conditions:

    • Equimolar amounts of 6-bromopyridine-2-carbaldehyde and pyrrolidin-3-amine are dissolved in anhydrous DCM.
    • Sodium triacetoxyborohydride is added portionwise at room temperature.
    • The reaction mixture is stirred for 5 to 12 hours at 20–30 °C under inert atmosphere.
    • After completion, the reaction is quenched with aqueous sodium hydroxide solution to neutralize excess reagents.
    • The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
    • Purification is achieved by silica gel column chromatography using a DCM/methanol gradient.
  • Yields:

    • Yields reported range from 71% to 92%, depending on scale and exact conditions.
  • Example Data Table:

Parameter Details
Aldehyde 6-Bromopyridine-2-carbaldehyde
Amine Pyrrolidin-3-amine
Reducing Agent Sodium triacetoxyborohydride (NaHB(OAc)_3)
Solvent Dichloromethane (DCM)
Temperature 20–30 °C
Reaction Time 5–12 hours
Workup Aqueous NaOH wash, brine wash, drying
Purification Silica gel column chromatography
Yield 71–92%

Alternative Reductive Amination Using Sodium Borohydride or Sodium Cyanoborohydride

Although less commonly reported for this exact compound, sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can also be used under controlled conditions for reductive amination. These methods require careful pH control to avoid side reactions.

Stepwise Synthesis via Protected Intermediates

Some synthetic routes involve the protection of the pyridine nitrogen or the amine group to improve selectivity and yield:

This multistep approach can improve purity but adds complexity and time.

Large-Scale Preparation

Industrial scale preparations have been documented using the sodium triacetoxyborohydride method with careful control of temperature and stoichiometry to afford kilogram quantities with consistent quality.

  • Example: Reaction of 8.3 kg of 6-bromopyridine-2-carbaldehyde with 5.6 kg of pyrrolidin-3-amine in 186 kg DCM, followed by addition of 10.9 kg NaHB(OAc)_3, stirring at 20–30 °C for 12 hours, workup with aqueous NaOH and extraction, yielding 11.5 kg of product.

Research Findings and Optimization Notes

  • Reaction Efficiency: Sodium triacetoxyborohydride is preferred due to its mildness and selectivity in reductive amination, minimizing over-reduction or side reactions.
  • Solvent Choice: Dichloromethane is favored for solubility and ease of removal; however, alternatives like acetonitrile have been used under reflux conditions with formic acid and trimethyl orthoformate as additives to facilitate imine formation.
  • Temperature Control: Maintaining 0–30 °C avoids decomposition of sensitive intermediates.
  • Purification: Silica gel chromatography with DCM/methanol gradients effectively separates the product from side products and unreacted starting materials.
  • Yields: High yields (above 70%) are consistently achievable with optimized conditions.

Summary Table of Key Preparation Methods

Method Reagents & Conditions Yield (%) Notes
Reductive amination with NaHB(OAc)_3 in DCM at RT 6-bromopyridine-2-carbaldehyde + pyrrolidin-3-amine + NaHB(OAc)_3, 5–12 h, 20–30 °C 71–92 Most common, high yield, mild conditions
Reductive amination with NaBH3CN or NaBH4 Similar substrates, pH control critical Variable Less selective, requires careful control
Stepwise synthesis via protected intermediates Protection, reduction to alcohol, activation, substitution Moderate More steps, improved purity
Large-scale synthesis Scale-up of NaHB(OAc)_3 method with controlled stirring ~87 Industrially viable, consistent quality

Chemical Reactions Analysis

1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is utilized as a precursor in the synthesis of potential therapeutic agents. Its structural features allow for modifications that can lead to the development of drugs targeting various diseases, including:

  • Anti-inflammatory agents : Compounds derived from this structure have shown promise in reducing inflammation.
  • Antiviral drugs : The compound's ability to interact with viral proteins makes it a candidate for antiviral drug development.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic structures. It can be involved in:

  • Cross-coupling reactions : Utilizing palladium catalysts to form carbon-nitrogen bonds with various amines.
  • Reduction and substitution reactions : The bromine atom can be substituted with different nucleophiles, enhancing the compound's reactivity and utility in organic synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.
  • Antiviral Properties : Research focused on the interaction between this compound and viral proteins indicated promising antiviral activity, warranting further investigation into its mechanism and efficacy against specific viruses.
  • Synthetic Pathways : Various synthetic methods have been explored, including the reduction of aldehydes using sodium triacetoxyborohydride, showcasing its versatility as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric and electronic effects that influence the compound’s binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications/Properties References
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (Target) C₁₀H₁₄BrN₃ 256.14 Pyrrolidine-3-amine core; 6-bromo-pyridin-2-ylmethyl substituent Ligand in coordination chemistry; intermediate for bioactive molecules
1-(2-bromophenyl)pyrrolidin-3-amine dihydrochloride C₁₀H₁₄BrN₂·2HCl 307.06 (free base) Bromophenyl substituent; dihydrochloride salt Enhanced solubility due to salt form; potential pharmacological agent
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine C₁₀H₁₁ClF₃N₃ 265.67 Chloro and trifluoromethyl groups on pyridine; pyrrolidine-3-amine core Electron-withdrawing substituents may enhance binding affinity in drug design
1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-amine C₁₃H₂₀N₂O₂ 236.31 3,5-dimethoxyphenylmethyl substituent; electron-rich aromatic system Increased lipophilicity; potential CNS-targeting applications
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine C₁₀H₁₄BrN₂ 242.14 Acyclic isopropylamine; bromine at pyridine-3-position Steric differences may affect receptor interaction
6-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine C₁₁H₁₈N₄ 206.29 Pyrrolidine substituted with dimethylamino group; pyridin-3-amine Altered basicity and solubility compared to primary amine analogs

Electronic and Steric Effects

  • Bromine vs.
  • Aromatic System : Replacing pyridine with phenyl () or dimethoxyphenyl () shifts electronic properties from electron-deficient (pyridine) to electron-rich (methoxy-phenyl), impacting solubility and intermolecular interactions .

Physicochemical Properties

  • Salt Forms : The dihydrochloride salt in improves aqueous solubility, a strategy applicable to the target compound for enhanced bioavailability .
  • Lipophilicity : The dimethoxyphenyl analog () is more lipophilic (logP ~2.5 estimated) than the target compound (logP ~1.8), affecting membrane permeability .

Biological Activity

1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

This compound features a pyrrolidine ring linked to a 6-bromopyridine moiety. Its molecular formula is C9H13BrN2C_9H_{13}BrN_2 with a molecular weight of approximately 255.14 g/mol. The compound's structure contributes to its biological activity, particularly through interactions facilitated by the brominated pyridine and the nitrogen-containing heterocycle.

PropertyValue
Molecular FormulaC9H13BrN2C_9H_{13}BrN_2
Molecular Weight255.14 g/mol
CAS Number478366-11-9

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Reduction of Aldehyde : The reaction of 6-bromopyridine-2-carbaldehyde with pyrrolidine derivatives using sodium triacetoxyborohydride as a reducing agent.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods to form carbon-nitrogen bonds with various amines.

These synthetic pathways highlight the compound's versatility as a building block in drug development.

Biological Activity

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that compounds structurally similar to this compound may possess anticancer properties. For instance, related compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines, such as HeLa and MCF-7 cells. The mechanism often involves cell cycle arrest and apoptosis induction, suggesting potential for further development in cancer therapy .

Antibacterial and Antifungal Properties

The presence of halogen substituents in similar pyrrolidine derivatives has been linked to enhanced antibacterial and antifungal activities. Compounds with bromine substitutions have demonstrated significant effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cancer progression or microbial resistance.
  • Receptor Binding : The bromopyridine moiety engages in hydrogen bonding and π–π interactions with biological macromolecules, while the pyrrolidine ring enhances binding affinity through steric effects.

Study on Anticancer Potential

A study investigated the anticancer activity of structurally related compounds, revealing that derivatives similar to this compound effectively inhibited cell proliferation in vitro. The study utilized MTT assays across multiple cell lines, demonstrating IC50 values indicative of strong cytotoxicity .

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial properties of pyrrolidine derivatives. The study reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, establishing a correlation between structural features (such as halogenation) and bioactivity .

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine with high yield and purity?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical methods like factorial design reduce the number of trials while capturing interaction effects . Pair this with high-throughput screening to validate computational predictions of reaction pathways (e.g., quantum chemical calculations for transition state analysis) .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

  • Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemistry and substituent positions. Complement this with HPLC-MS for purity assessment and X-ray crystallography (if crystalline) for absolute configuration verification. Computational tools like DFT can predict electronic properties (e.g., HOMO-LUMO gaps) to cross-validate experimental data .

Q. What computational methods are suitable for predicting the reactivity of the bromopyridinyl moiety in this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on bromine’s leaving-group potential and steric effects from the pyrrolidine-3-amine substituent. Use transition state search algorithms (e.g., Nudged Elastic Band) to estimate activation energies for substitution or coupling reactions .

Q. Which purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or membrane-based separation (e.g., nanofiltration) for scalability. Solubility studies in polar vs. non-polar solvents can guide recrystallization strategies .

Q. How does the compound’s reactivity change under varying pH or temperature conditions?

  • Methodological Answer : Conduct kinetic studies under controlled pH (buffered solutions) and temperature (thermal stability assays). Use Arrhenius plots to quantify activation energy changes. Monitor degradation pathways via LC-MS to identify pH-sensitive bonds (e.g., amine protonation effects) .

Advanced Research Questions

Q. How can mechanistic discrepancies between computational predictions and experimental outcomes for cross-coupling reactions involving this compound be resolved?

  • Methodological Answer : Implement a feedback loop where experimental data (e.g., kinetic isotope effects, intermediate trapping) refine computational models. For example, if DFT underestimates steric hindrance from the pyrrolidine group, adjust force fields or use machine learning to improve path-search accuracy .

Q. What strategies can address contradictions in reported catalytic efficiencies for this compound in enantioselective synthesis?

  • Methodological Answer : Perform meta-analysis of literature data to identify variables (e.g., catalyst loading, solvent polarity) causing discrepancies. Validate findings via reproducibility studies under standardized conditions. Use multivariate regression to isolate critical factors .

Q. How does the compound’s tertiary amine group influence its application in medicinal chemistry (e.g., as a kinase inhibitor scaffold)?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified amines. Use molecular docking to assess binding affinity to target proteins (e.g., kinases). Compare pharmacokinetic properties (e.g., logP, solubility) to optimize bioavailability .

Q. What advanced spectroscopic techniques can elucidate the compound’s behavior in dynamic equilibrium systems (e.g., tautomerism)?

  • Methodological Answer : Employ variable-temperature NMR or in-situ IR spectroscopy to monitor tautomeric shifts. Pair with time-resolved fluorescence to study excited-state interactions. Computational MD simulations can model equilibrium dynamics at atomic resolution .

Q. How can this compound serve as a building block in multi-step syntheses of complex heterocycles?

  • Methodological Answer : Leverage the bromine atom for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to install aryl or amine groups. Use the pyrrolidine amine for Schiff base formation or reductive amination . Case studies from similar bromopyridine derivatives (e.g., phosphonylation reactions) provide mechanistic templates .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Reactant of Route 2
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1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

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